3-Bromo-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine
Description
3-Bromo-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine (CAS: 1881328-03-5) is a halogenated pyridine derivative featuring a bromine atom at position 3, a trifluoromethyl group at position 5, and a propan-2-ylsulfanyl (isopropylsulfanyl) substituent at position 2. This compound is of significant interest in medicinal chemistry and agrochemical research due to its structural versatility, enabling applications as a key intermediate in synthesizing bioactive molecules .
Properties
IUPAC Name |
3-bromo-2-propan-2-ylsulfanyl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NS/c1-5(2)15-8-7(10)3-6(4-14-8)9(11,12)13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCROMGULIYPEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=C(C=N1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The propan-2-ylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, diethyl ether).
Major Products Formed
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
3-Bromo-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: Explored for its potential therapeutic applications. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine, trifluoromethyl, and propan-2-ylsulfanyl groups can influence the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions involved in its mechanism of action are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Brominated Trifluoromethylpyridines
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis of structurally related analogs:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group at position 5 enhances electron withdrawal, stabilizing the pyridine ring. The propan-2-ylsulfanyl group (moderately electron-donating due to sulfur’s lone pairs) contrasts with the electron-withdrawing bromophenoxy group in compound 28 .
Comparison with Other Derivatives
- Phenoxy Derivatives: Compound 28 (2-(4-bromophenoxy)-5-(trifluoromethyl)pyridine) is synthesized via nucleophilic aromatic substitution between 2-iodo-5-trifluoromethylpyridine and 4-bromophenol .
- Methylthio Analogs : highlights the use of methylthiol reagents for direct substitution, yielding 3-bromo-2-(methylthio)-5-(trifluoromethyl)pyridine with high efficiency .
Physicochemical Properties
Notes:
Commercial Availability
The compound is available commercially (e.g., YF-3432, 95% purity) as listed in , alongside analogs like 3-bromo-2-(methylthio)-5-(trifluoromethyl)pyridine () and boronate esters () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
